Decanol, 10-fluoro-

Descripción general

Descripción

Decanol, 10-fluoro- is a biochemical.

Actividad Biológica

Decanol, 10-fluoro- is a fluorinated fatty alcohol that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

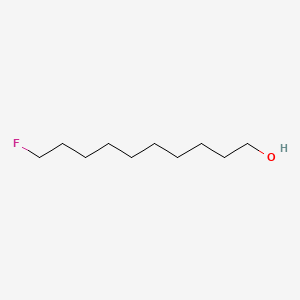

Chemical Structure and Properties

Decanol, 10-fluoro- is characterized by a long carbon chain typical of fatty alcohols, with a fluorine atom substituting one of the hydrogen atoms on the decanol backbone. This modification can significantly influence its physicochemical properties, such as lipophilicity and solubility, which are critical for its biological activity.

Research indicates that fluorinated compounds can exhibit unique mechanisms of action due to their altered interactions with biological membranes and proteins. The presence of fluorine can enhance the lipophilicity of the compound, potentially increasing its ability to penetrate cell membranes. Studies have shown that fluorinated fatty alcohols can disrupt cellular membranes and influence signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Decanol, 10-fluoro- has been evaluated for its antimicrobial activity. A study focusing on fluoroquinolone derivatives noted that compounds with longer aliphatic chains demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Although specific data for Decanol, 10-fluoro- was limited, it is hypothesized that similar compounds may exhibit antimicrobial properties due to their structural characteristics .

Cytotoxicity

Cytotoxicity studies have revealed that while some long-chain fatty alcohols can be toxic at high concentrations, Decanol, 10-fluoro- may have a favorable toxicity profile. For instance, research on related compounds indicated an inverse correlation between chain length and cytotoxicity, suggesting that Decanol, 10-fluoro- could exhibit lower toxicity compared to its longer-chain counterparts .

Case Studies

- Antitubercular Activity : In a study investigating the efficacy of various fatty alcohol derivatives against Mycobacterium tuberculosis, it was found that certain derivatives showed promising results in terms of bioactivity. Although Decanol, 10-fluoro-'s specific activity was not detailed, the findings suggest that modifications to fatty alcohols can enhance their therapeutic potential against resistant bacterial strains .

- Environmental Impact : The environmental behavior of fluorinated compounds like Decanol, 10-fluoro- has been assessed in various ecological studies. These studies often focus on the degradation pathways and bioaccumulation potential in aquatic environments. For example, long-chain perfluorinated carboxylic acids (PFCAs) derived from similar structures have shown low to moderate toxicity in aquatic organisms .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Membrane Interaction Studies

Research has indicated that fluorinated alcohols like Decanol, 10-fluoro-, can significantly influence lipid membranes, mimicking the effects of cholesterol. A study demonstrated that the incorporation of 10-fluorodecanol into phospholipid bilayers resulted in a condensing effect on the acyl chains, enhancing membrane stability and affecting fluidity . This property is crucial for understanding membrane dynamics and could lead to advancements in drug delivery systems where membrane permeability is a key factor.

1.2 Pulmonary Drug Delivery

Fluorinated compounds are being explored for their potential in pulmonary drug delivery systems. The unique amphiphilic properties of Decanol, 10-fluoro-, allow for improved solubility and stability of drugs in aerosol formulations, enhancing their bioavailability when delivered via inhalation . This application is particularly relevant for treating respiratory diseases where targeted delivery to lung tissues is essential.

Material Science Applications

2.1 Surface Modification

Due to its hydrophobic and lipophobic characteristics, Decanol, 10-fluoro-, can be used to modify surfaces to create water-repellent coatings. These coatings are beneficial in various industries, including textiles and electronics, where moisture resistance is critical . The compound's ability to reduce surface energy can enhance the durability and functionality of materials.

2.2 Fluorinated Polymers

The incorporation of Decanol, 10-fluoro-, into polymer matrices can impart desirable properties such as increased chemical resistance and thermal stability. This application is particularly valuable in the development of advanced materials for aerospace and automotive industries where performance under extreme conditions is required .

Toxicological Considerations

While exploring the applications of Decanol, 10-fluoro-, it is essential to consider its toxicological profile. Studies have shown that fluorinated compounds can accumulate in biological systems, leading to potential health risks. Therefore, ongoing research is necessary to fully understand the implications of using this compound in consumer products and medical applications .

Case Studies

Propiedades

IUPAC Name |

10-fluorodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21FO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGBNFNBKNPNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCF)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187040 | |

| Record name | Decanol, 10-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-64-5 | |

| Record name | Decanol, 10-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanol, 10-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.